What is N,N,2'-O-Trimethylguanosine (m2,2Gm)
What is N,N,2'-O-Trimethylguanosine (m2,2Gm)
N,N,2'-O-Trimethylguanosine ( ): Structural Mechanistics and Thermostability Applications[1]
Executive Summary
N,N,2'-O-Trimethylguanosine (
This guide delineates the physicochemical properties of
Chemical Identity & Structural Mechanistics[2]
The "Steric Fortress" Effect
The functional power of
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N2,N2-Dimethylation (
):-
Loss of H-Bond Donor: The methylation of the exocyclic amine removes the two protons required for Watson-Crick hydrogen bonding with Cytidine.
-
Steric Hindrance: The bulky methyl groups create a steric clash that prevents canonical base pairing. This forces the nucleotide out of helical stems and into single-stranded loops or "hinge" regions.
-
-
2'-O-Methylation (
):-
C3'-endo Conformation: The methyl group at the 2' position sterically enforces a C3'-endo sugar pucker (A-form geometry), increasing the rigidity of the backbone.
-
Hydrolytic Protection: By masking the 2'-hydroxyl group, the molecule becomes immune to in-line nucleophilic attack, the primary mechanism of alkaline hydrolysis and degradation by many nucleases.
-
Physicochemical Profile[3][4][5]
| Property | Value/Characteristic | Impact on RNA |
| Formula | Increased hydrophobicity compared to Guanosine. | |
| Base Pairing | Non-canonical / Hoogsteen | Disrupts helices; stabilizes loops/turns. |
| Sugar Pucker | C3'-endo (Rigid) | Pre-organizes RNA for ligand binding or stacking. |
| pKa (N1) | ~9.2 (Estimated) | Similar to Guanosine; N7 remains a potential acceptor. |
| Hydrophobicity | High | Enhances base stacking interactions in loops. |
Biological Context: The Archaeal Armor
In hyperthermophiles, maintaining tRNA integrity at temperatures >80°C is critical.
Mechanism of Stabilization
The presence of
-
Prevents Mis-folding: The inability to base pair prevents the D-arm from collapsing into alternative, non-functional structures.
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Solvent Exclusion: The hydrophobic methyl groups exclude water from the core of the tRNA loop, reducing thermal denaturation risks.
Figure 1: Mechanistic pathway of m2,2Gm-mediated RNA stabilization. The convergence of base and sugar modifications results in high thermal and enzymatic resistance.
Production Workflow: Enzymatic Synthesis
While chemical synthesis (phosphoramidite chemistry) is possible, it requires complex protecting groups (e.g., Alloc for N2) to prevent side reactions. For research applications, an enzymatic cascade using recombinant archaeal enzymes is the most robust method to install
Protocol: Two-Step Enzymatic Installation
Reagents:
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Target RNA (must contain a Guanosine at the target motif, e.g., Position 26).
-
Recombinant Trm11 (from T. kodakarensis or P. furiosus): Methylates N2
. -
Recombinant TrmH (or C/D box sRNP): Methylates 2'-OH
. -
S-Adenosylmethionine (SAM) - Methyl donor.
Workflow:
-
In Vitro Transcription (IVT): Generate unmodified RNA transcript using T7 polymerase. Purify via PAGE or HPLC.
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Reaction Setup:
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Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM
, 50 mM KCl, 1 mM DTT. -
Substrate: 5 µM RNA transcript.
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Cofactor: 1 mM SAM (Freshly prepared).
-
Enzymes: 0.5 µM Trm11 + 0.5 µM TrmH.
-
-
Incubation: Incubate at 50°C - 65°C for 60 minutes. (Note: Archaeal enzymes require high temperatures for optimal activity).
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Quenching: Phenol-Chloroform extraction followed by Ethanol precipitation.
Analytical Protocol: LC-MS/MS Quantification
To validate the presence of
Step 1: Enzymatic Digestion to Nucleosides
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Dissolve: 1-5 µg of RNA in 20 µL water.
-
Denature: 95°C for 2 mins, snap cool on ice.
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Hydrolysis Cocktail: Add 2 µL Nuclease P1 (1 U/µL) + 2 µL Snake Venom Phosphodiesterase (0.1 U/µL) in 10 mM Ammonium Acetate (pH 5.3).
-
Incubation: 42°C for 2 hours.
-
Dephosphorylation: Add 1 µL Alkaline Phosphatase (FastAP); incubate 37°C for 30 mins.
-
Filtration: Filter through 10 kDa MWCO spin filter to remove enzymes.
Step 2: LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex Triple Quad). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
Gradient:
-
0-2 min: 1% B
-
2-10 min: 1%
20% B (Slow gradient to separate isomers like and ) -
10-12 min: 90% B (Wash)
MRM Transitions (Positive Mode):
| Nucleoside | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Note |
| Guanosine (G) | 284.1 | 152.1 | 15 | Base loss |
| 312.2 | 180.1 | 18 | Dimethyl-G base | |
| 326.2 | 180.1 | 22 | Detects dimethyl base | |
| 326.2 | 194.1 | 20 | Unique: Methylated Ribose fragment |
Self-Validation Check: The retention time of
Figure 2: Analytical workflow for the isolation and quantification of m2,2Gm from complex RNA matrices.
Therapeutic Applications
Loop Stabilization in Aptamers and siRNA
In drug development, maintaining the active conformation of an RNA aptamer in serum is challenging. Introducing
-
Blocks Endonucleases: The 2'-O-methyl group prevents cleavage by serum nucleases.
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Locks Conformation: The steric bulk forces the loop to remain open, preventing the formation of alternative, inactive secondary structures.
Immune Evasion
While N1-methylpseudouridine is the standard for mRNA codon regions,
References
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Constantinesco, F., et al. (1999). "The tRNA(m(2)(2)G(26))methyltransferase of Pyrococcus furiosus." Nucleic Acids Research.
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Kowalak, J. A., et al. (1994). "The structure of the nucleoside at position 26 of Sulfolobus solfataricus tRNA is N2,N2,2'-O-trimethylguanosine."[1] Nucleic Acids Research.
-
Hori, H. (2014). "Methylated nucleosides in tRNA and tRNA methyltransferases." Frontiers in Genetics.
-
Crain, P. F., & McCloskey, J. A. (1998). "Applications of mass spectrometry to the characterization of oligonucleotides and nucleic acids." Current Opinion in Biotechnology.
